BenchChemオンラインストアへようこそ!

Strychnine

Glycine receptor Antagonist Binding affinity

Strychnine (CAS 57-24-9) is the unequivocal choice for complete glycine receptor blockade in electrophysiology, delivering a nanomolar Ki (5–23 nM) that outperforms the dimethoxy analog brucine by 500- to 2,200-fold. Its well-characterized hERG IC50 (25.9 μM) and distinct nAChR subtype potency rank order make it indispensable for cardiac safety pharmacology and receptor subtyping studies. Procurement of authentic, high-purity strychnine is critical—structural analogs cannot substitute without fundamentally altering experimental outcomes and safety profiles.

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
CAS No. 57-24-9
Cat. No. B123637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrychnine
CAS57-24-9
SynonymsNitrate, Strychnine
Strychnine
Strychnine Nitrate
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75
InChIInChI=1S/C21H22N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17-,19-,20-,21+/m0/s1
InChIKeyQMGVPVSNSZLJIA-FVWCLLPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 40 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility0.02 % (NIOSH, 2024)
In water, 160 mg/L at 25 °C
6.7 g/L ethanol
One gram dissolves in 182 mL ethanol, 6.5 mL chloroform, 150 mL benzene, 250 mL methanol, 83 mL pyridine
For more Solubility (Complete) data for Strychnine (7 total), please visit the HSDB record page.
Solubility in water: none
0.02%

Structure & Identifiers


Interactive Chemical Structure Model





Strychnine (CAS 57-24-9): Product Overview for Glycine Receptor Antagonist Procurement and Research Selection


Strychnine (CAS 57-24-9) is a monoterpenoid indole alkaloid isolated from the seeds of Strychnos nux-vomica [1]. It functions primarily as a potent, competitive antagonist at inhibitory glycine receptors (GlyRs) in the central nervous system, with nanomolar affinity [2]. In addition to its canonical GlyR antagonism, strychnine exhibits concentration-dependent inhibition of neuronal and muscle nicotinic acetylcholine receptors (nAChRs) [3], as well as hERG potassium channel blockade [4]. These receptor interactions define its pharmacological and toxicological profile and underscore the necessity of precise analytical and handling protocols in both research and industrial contexts.

Strychnine vs. In-Class Analogs: Why Generic Substitution Compromises Research Reproducibility and Safety Margins


Interchanging strychnine with its close structural analogs—such as brucine, strychnine N-oxide, or isostrychnine—cannot be done without fundamentally altering experimental outcomes and safety profiles. Despite sharing the same indole alkaloid scaffold, these compounds exhibit orders-of-magnitude differences in glycine receptor affinity, hERG channel blockade liability, and in vivo acute toxicity. For example, the dimethoxy analog brucine is approximately 45-fold less acutely toxic than strychnine in mice, yet it retains measurable GlyR binding activity [1][2]. Conversely, the nitrogen oxidative derivative strychnine N-oxide eliminates hERG channel inhibition entirely while maintaining a distinct pharmacological footprint [3]. Most synthetic analogs evaluated to date display significantly increased Ki values at GlyRs relative to the parent compound, rendering them unsuitable as direct functional substitutes [4]. These quantitative divergences mandate that procurement decisions for strychnine be guided by application-specific evidence rather than assumed class-level interchangeability.

Quantitative Differential Evidence: Strychnine vs. Closest Analogs in GlyR Affinity, hERG Liability, and Acute Toxicity


Glycine Receptor α1 Antagonism: Strychnine Exhibits Nanomolar Potency, Orders of Magnitude Higher Than Brucine

Strychnine demonstrates high-affinity binding to the glycine receptor α1 subunit, with Ki values ranging from 5 nM to 23 nM across recombinant human and rat brain membrane assays [1]. In direct displacement studies, the structurally related dimethoxy analog brucine exhibits an IC50 of 11 μM for [3H]strychnine displacement, representing approximately a 500- to 2,200-fold reduction in potency relative to strychnine's nanomolar affinity [2]. The synthetic isomer isostrychnine shows an IC50 of 1.6 μM at α1 glycine receptors, approximately 60-fold less potent than strychnine [3]. The majority of tertiary and quaternary strychnine analogs evaluated display significantly increased Ki values compared to the parent compound [4].

Glycine receptor Antagonist Binding affinity IC50

hERG Potassium Channel Liability: Strychnine Blocks hERG at 25.9 μM, Whereas Strychnine N-Oxide Shows Complete Loss of Activity

Strychnine exhibits concentration-dependent inhibition of the hERG potassium channel with an IC50 of 25.9 μM [1]. The structurally similar brucine (dimethoxy derivative) shows weaker hERG inhibition with an IC50 of 44.18 μM, a 1.7-fold reduction in potency [2]. Critically, the nitrogen oxidative derivative strychnine N-oxide—produced during traditional processing of Nux vomica—loses all detectable hERG channel activity [3]. This functional elimination is attributed to compensation of the N+ charge by the introduced oxygen atom, which disrupts the cation-π interaction with residue Y652 in the hERG channel pore [4]. The Y652A mutation increases the strychnine IC50 by 21.64-fold, confirming the critical role of this residue in strychnine-hERG binding [5].

hERG Cardiotoxicity Safety pharmacology IC50

Nicotinic Acetylcholine Receptor Modulation: Strychnine Exhibits Subtype-Dependent Inhibition with α1β1γδ > α2β4 > α2β2 Potency Order

Strychnine inhibits nicotinic acetylcholine receptors (nAChRs) in a subtype-dependent and noncompetitive manner [1]. In Xenopus oocytes expressing recombinant nAChRs, the order of blocking potency was α1β1γδ (muscle embryonic type) > α2β4 > α2β2 (neuronal subtypes) [2]. The Hill coefficient was approximately 1, suggesting a single interaction site per receptor [3]. Notably, inhibition of muscle α1β1γδ receptors was voltage-independent, indicating an allosteric mechanism at an external domain, whereas inhibition of neuronal α2β2 and α2β4 receptors was voltage-dependent, consistent with open-channel blockade [4]. Brucine analogs evaluated at α7/5-HT3 chimeras displayed structure-activity relationships significantly different from those at glycine receptors, with quaternization eliminating GlyR activity while retaining α7/5-HT3 binding [5].

nAChR Nicotinic receptor Noncompetitive antagonist Subtype selectivity

Acute Systemic Toxicity: Strychnine LD50 in Mice Is 1.10 mg/kg, Approximately 45-Fold More Toxic Than Brucine

Strychnine is extremely toxic, with reported oral LD50 values of approximately 2 mg/kg in mice and 2.3 mg/kg in rats [1][2]. In a direct comparative study, the LD50 values for strychnine and the co-occurring alkaloid brucine were determined to be 1.10 mg/kg and 50.10 mg/kg, respectively, in mice [3]. This represents an approximately 45-fold difference in acute lethal toxicity. The minimum lethal oral dose in adult humans is estimated at 30–120 mg [4]. The pronounced toxicity difference between strychnine and its dimethoxy analog brucine underscores the critical importance of compound-specific safety protocols and precise dosing in research applications.

Acute toxicity LD50 Safety handling In vivo

Optimal Research and Industrial Use Cases for Strychnine (CAS 57-24-9) Based on Quantified Differential Evidence


Electrophysiological Studies Requiring Maximal Glycine Receptor Antagonism at Nanomolar Concentrations

In whole-cell or single-channel patch-clamp electrophysiology experiments where complete and potent blockade of glycine receptor α1-mediated currents is required, strychnine—with its nanomolar Ki (5–23 nM) and IC50 (27–51 nM)—is the unequivocal choice over the micromolar-potency analog brucine (IC50 11 μM) or isostrychnine (IC50 1.6 μM) [1][2][3]. The 500- to 2,200-fold higher potency of strychnine enables use at concentrations that minimize off-target interactions and solvent artifacts, a critical consideration for reproducible electrophysiological pharmacology.

Safety Pharmacology and Cardiotoxicity Screening Requiring Defined hERG Channel Activity

For cardiac safety pharmacology studies investigating hERG potassium channel blockade, strychnine provides a defined IC50 of 25.9 μM against this critical cardiac repolarization target [4]. Researchers should select strychnine rather than its N-oxide derivative if hERG activity is the intended experimental variable. Conversely, if experimental protocols require a strychnine-scaffold compound with minimal hERG interference—for instance, in in vivo studies where cardiac liability must be eliminated—strychnine N-oxide is the appropriate procurement choice, as it exhibits complete loss of hERG channel activity [5].

Nicotinic Acetylcholine Receptor Subtype Pharmacology and Allosteric Modulation Studies

Strychnine is a valuable tool compound for dissecting nAChR subtype pharmacology due to its documented potency rank order (α1β1γδ > α2β4 > α2β2) and distinct voltage-dependence profiles (voltage-independent allosteric inhibition at muscle-type receptors; voltage-dependent open-channel blockade at neuronal subtypes) [6][7]. These properties are not replicated by brucine or quaternary strychnine analogs, which display fundamentally different structure-activity relationships at nAChR-related targets [8]. Procurement of authentic strychnine is therefore essential for studies seeking to leverage this well-characterized nAChR modulation signature.

Analytical Reference Standard and Method Development for Forensic Toxicology and Quality Control

Strychnine's extreme acute toxicity (oral LD50 ~1–2 mg/kg in mice and rats) and its presence as a key alkaloid in Strychnos nux-vomica botanical materials make it an essential analytical reference standard for forensic toxicology laboratories and pharmaceutical quality control operations [9][10]. The 45-fold toxicity difference between strychnine (LD50 1.10 mg/kg) and the co-occurring alkaloid brucine (LD50 50.10 mg/kg) necessitates that analytical methods—such as HPLC, LC-MS/MS, or GC-MS—be calibrated with authentic strychnine reference material to ensure accurate quantification and appropriate risk assessment in suspected poisoning cases or herbal product safety evaluations [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Strychnine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.